molecular formula C20H19ClFN5O5 B12094631 9-(2-O-Acetyl-5-O-toluyl-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-2-amino-6-chloro-9H-purine

9-(2-O-Acetyl-5-O-toluyl-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-2-amino-6-chloro-9H-purine

Cat. No.: B12094631
M. Wt: 463.8 g/mol
InChI Key: FVNWYOZTXWIAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-O-Acetyl-5-O-toluyl-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-2-amino-6-chloro-9H-purine is a fluoro-modified nucleoside and halo-nucleoside. This compound is primarily used in scientific research and is not intended for human use .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

9-(2-O-Acetyl-5-O-toluyl-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-2-amino-6-chloro-9H-purine is used in several scientific research fields:

    Chemistry: As a fluoro-modified nucleoside, it is used in the study of nucleic acid chemistry and the development of new synthetic methodologies.

    Biology: It is used in biochemical assays to study enzyme interactions and nucleoside metabolism.

    Medicine: Research involving this compound focuses on its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2-O-Acetyl-5-O-toluyl-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-2-amino-6-chloro-9H-purine involves its interaction with specific molecular targets, such as enzymes involved in nucleoside metabolism. The fluoro and chloro groups enhance its binding affinity and specificity, leading to its biological effects .

Properties

Molecular Formula

C20H19ClFN5O5

Molecular Weight

463.8 g/mol

IUPAC Name

[4-acetyloxy-5-(2-amino-6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C20H19ClFN5O5/c1-9-3-5-11(6-4-9)19(29)30-7-12-13(22)15(31-10(2)28)18(32-12)27-8-24-14-16(21)25-20(23)26-17(14)27/h3-6,8,12-13,15,18H,7H2,1-2H3,(H2,23,25,26)

InChI Key

FVNWYOZTXWIAMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C)F

Origin of Product

United States

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